

Acetone Diethyl Dithioacetal: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Propane, 2,2-bis(ethylthio)-	
Cat. No.:	B082529	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetone diethyl dithioacetal, also known as 2,2-bis(ethylthio)propane, is a sulfur-containing organic compound with the chemical formula C₇H₁₆S₂.[1] As a dithioacetal, it serves as a valuable protecting group for the carbonyl functionality of acetone and is a versatile intermediate in organic synthesis. Its stability under certain conditions and the ability to undergo specific chemical transformations make it a compound of interest in various research and development sectors, including pharmaceuticals. This guide provides a detailed overview of the physical and chemical properties, synthesis, reactivity, and safety considerations for acetone diethyl dithioacetal, tailored for a scientific audience.

Physical and Chemical Data

The accurate characterization of a compound's physical and chemical properties is fundamental to its application in research and development. The following tables summarize the key data for acetone diethyl dithioacetal.



Property	Value	Reference
Molecular Formula	C7H16S2	[1]
Molecular Weight	164.3 g/mol	[1]
CAS Number	14252-45-0	[1]

Note: Specific experimental data for density, boiling point, melting point, and solubility of acetone diethyl dithioacetal are not readily available in the searched literature. The data for its oxygen analog, acetone diethyl acetal, are a boiling point of 61°C, a density of 0.826 g/cm³, and insolubility in water. However, due to the presence of sulfur, the physical properties of acetone diethyl dithioacetal are expected to differ significantly.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. While specific spectra for acetone diethyl dithioacetal were not found in the initial search, typical spectral characteristics can be predicted based on its structure.

Spectroscopic Technique	Expected Features
¹H NMR	Signals corresponding to the methyl protons of the isopropylidene group and the ethyl protons of the thioether groups.
¹³ C NMR	Resonances for the quaternary carbon of the dithioacetal, the methyl carbons, and the ethyl carbons.
Infrared (IR) Spectroscopy	C-H stretching and bending vibrations, and characteristic C-S bond absorptions.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of dithioacetals.

Experimental Protocols



Synthesis of Acetone Diethyl Dithioacetal

The synthesis of dithioacetals is a well-established transformation in organic chemistry, typically involving the reaction of a carbonyl compound with a thiol in the presence of an acid catalyst. The following is a generalized experimental protocol for the synthesis of acetone diethyl dithioacetal.

Reaction:

 $(CH_3)_2CO + 2 CH_3CH_2SH --(Acid Catalyst)--> (CH_3)_2C(SCH_2CH_3)_2 + H_2O$

Materials:

- Acetone
- Ethanethiol
- Lewis acid catalyst (e.g., Boron trifluoride etherate, Zinc chloride) or Brønsted acid catalyst (e.g., Hydrochloric acid, p-Toluenesulfonic acid)
- Anhydrous solvent (e.g., Dichloromethane, Toluene)
- Drying agent (e.g., Anhydrous sodium sulfate, Anhydrous magnesium sulfate)

Procedure:

- To a solution of acetone in an anhydrous solvent, add two equivalents of ethanethiol.
- · Cool the mixture in an ice bath.
- Slowly add a catalytic amount of the acid catalyst to the stirred solution.
- Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction by adding a weak base (e.g., saturated sodium bicarbonate solution).
- Separate the organic layer, and wash it with water and brine.



- · Dry the organic layer over an anhydrous drying agent.
- Filter off the drying agent and remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography to yield pure acetone diethyl dithioacetal.

A recent study describes a controllable synthesis of thioacetals/thioketals from aldehydes/acetone and thiols mediated by methanesulfonic anhydride and sulfuric acid, which may offer an alternative synthetic route.[2][3]

Chemical Reactivity and Applications

Dithioacetals are primarily utilized as protecting groups for carbonyl compounds due to their stability in both acidic and basic conditions.[4] This stability allows for chemical modifications on other parts of a molecule without affecting the protected carbonyl group.

Deprotection

The regeneration of the carbonyl group from a dithioacetal requires specific reagents, often involving oxidative or mercury(II)-mediated methods.

Umpolung Reactivity

A key feature of dithioacetals is their ability to undergo "umpolung" or reversal of polarity. The acidic proton on the carbon adjacent to the sulfur atoms can be deprotonated with a strong base (e.g., n-butyllithium) to form a nucleophilic carbanion. This nucleophile can then react with various electrophiles, such as alkyl halides or other carbonyl compounds, to form new carbon-carbon bonds. This reactivity is a cornerstone of modern organic synthesis.

Applications in Drug Development

While specific applications of acetone diethyl dithioacetal in drug development are not extensively documented in the available literature, the dithioacetal moiety is a recognized pharmacophore and a key intermediate in the synthesis of various biologically active molecules.[2][3] The ability to introduce new functionalities via the umpolung strategy makes dithioacetals valuable building blocks in the construction of complex molecular architectures found in many pharmaceutical agents.



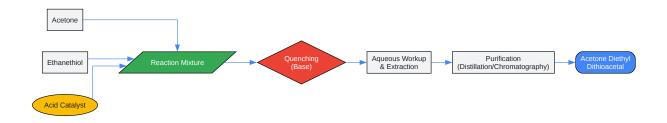
Safety and Handling

A specific Safety Data Sheet (SDS) for acetone diethyl dithioacetal was not located. However, based on the general properties of thioethers and the starting materials used in its synthesis, the following precautions should be taken:

- Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective
 equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors
 and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition.
- Toxicity: The toxicological properties have not been fully investigated. Assume the compound
 is harmful and handle it with care. Ethanethiol, a reactant in its synthesis, is a toxic and
 malodorous substance.

Safety data for acetone, a precursor, indicates it is a highly flammable liquid and vapor that causes serious eye irritation and may cause drowsiness or dizziness.[5][6][7]

Logical Relationships and Workflows Synthesis Workflow

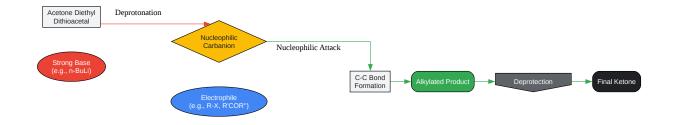


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Caption: A generalized workflow for the synthesis of acetone diethyl dithioacetal.



Umpolung Reactivity Pathway



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